molecular formula C17H24F3NO4S2 B2858630 3-(2-Methylpropanesulfonyl)-1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}piperidine CAS No. 2097895-47-9

3-(2-Methylpropanesulfonyl)-1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}piperidine

Cat. No. B2858630
CAS RN: 2097895-47-9
M. Wt: 427.5
InChI Key: XZHHULQVBSDVJZ-UHFFFAOYSA-N
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Description

The compound appears to contain a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds . It also contains trifluoromethyl groups, which are often used in medicinal chemistry to improve the metabolic stability and bioavailability of drugs .


Molecular Structure Analysis

The molecular structure would likely be influenced by the trifluoromethyl groups, which are highly electronegative and could influence the overall shape and reactivity of the molecule .


Chemical Reactions Analysis

Trifluoromethyl groups are known to undergo various reactions, including nucleophilic substitution and addition reactions . The piperidine ring could also participate in reactions, particularly at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the trifluoromethyl groups and the piperidine ring. Trifluoromethyl groups are highly electronegative and lipophilic, which could influence properties like solubility and stability .

Scientific Research Applications

Sulfomethylation of Polyazamacrocycles

Research on the sulfomethylation of piperazine and polyazamacrocycles with formaldehyde bisulfite in aqueous media reveals a method to introduce methanesulfonate groups into these structures, which is pH-dependent. This process allows for the production of mono- and diacetate, phosphonate, and phosphinate derivatives of macrocycles, highlighting the versatility of sulfonated compounds in synthesizing mixed-side-chain macrocyclic chelates (van Westrenen & Sherry, 1992).

Rh-Catalyzed Intramolecular Cyclization

A study on the Rh-catalyzed intramolecular cyclization of 1-sulfonyl-1,2,3-triazole and sulfinate demonstrates the synthesis of sulfonylated unsaturated piperidines. This research suggests a novel bond reorganization mechanism, showcasing the potential for creating complex piperidine structures with sulfone functionalities (Furukawa et al., 2019).

Sulfone-Stabilized Carbanions in Synthesis

Investigations into the conjugate additions of acyclic and cyclic secondary beta- and gamma-chloroamines to acetylenic sulfones lead to the production of cyclic enamine sulfones, which further undergo intramolecular alkylation to afford various substituted piperidines. This work emphasizes the role of sulfone-stabilized carbanions in the synthesis of complex heterocyclic structures, including piperidines (Back & Nakajima, 2000).

Sulfenes in Organic Synthesis

Research on the preparation of bis(trimethylsilyl)methanesulfonyl and tris(trimethylsilyl)methanesulfonyl chlorides demonstrates their use in generating sulfenes, which can react with piperidine among other nucleophiles. This study contributes to the understanding of sulfene chemistry and its applications in synthesizing sulfonylated compounds (King et al., 2000).

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential applications. Given the presence of the trifluoromethyl groups and the piperidine ring, it could be of interest in medicinal chemistry .

properties

IUPAC Name

3-(2-methylpropylsulfonyl)-1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F3NO4S2/c1-13(2)11-26(22,23)16-7-4-8-21(10-16)27(24,25)12-14-5-3-6-15(9-14)17(18,19)20/h3,5-6,9,13,16H,4,7-8,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHHULQVBSDVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylpropanesulfonyl)-1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}piperidine

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